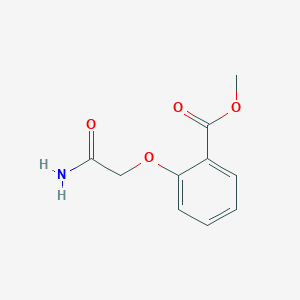

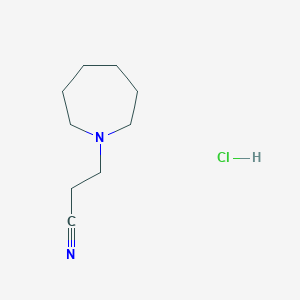

![molecular formula C18H17NO5S B7882609 1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/structure/B7882609.png)

1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-

Vue d'ensemble

Description

“1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-” is also known as N-(p-Toluenesulfonyloxy)phthalimide . It has a molecular formula of C15H11NO5S .

Synthesis Analysis

There are several methods for the synthesis of isoindoles. One method involves the cyclization of aromatic compounds bearing an acetylenic unit and nitrogen moieties, mainly under transition metal-catalyzed conditions . Another method involves the intermolecular hydroamination of alkynes, obtained by a four-component Ugi reaction, under AuCl3 catalysis .Chemical Reactions Analysis

Isoindoles are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions . Several methodologies for the synthesis of isoindoles have been described in the literature, based mainly on ring-closure reactions, ring transformations, aromatizations, and substituent modifications .Orientations Futures

Isoindole derivatives and oligomers are very important compounds in material science and as photosensitizers for photodynamic therapy . The isoindole structure can be found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor, and anticancer activity . Therefore, the future directions of “1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-” could be in these areas.

Propriétés

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-13-7-9-14(10-8-13)25(22,23)24-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCZYABFGDIBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

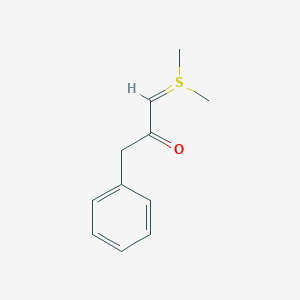

![2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B7882544.png)

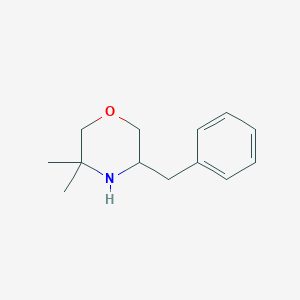

![7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882557.png)

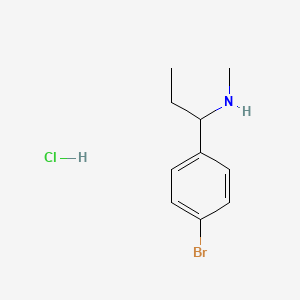

![8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882559.png)

![6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine](/img/structure/B7882571.png)

![N-[3-(dimethylamino)propyl]-3,4,5-trimethoxybenzamide;hydrochloride](/img/structure/B7882603.png)

![1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B7882629.png)